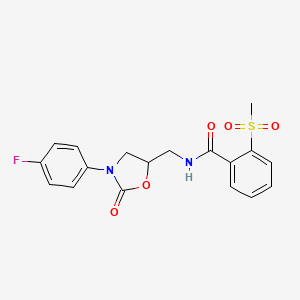

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

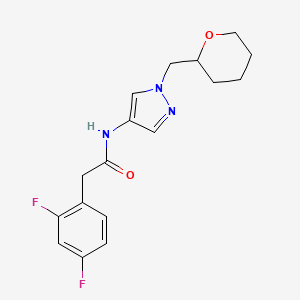

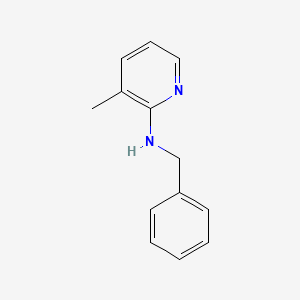

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide, also known as Linezolid, is a synthetic antibiotic used to treat infections caused by Gram-positive bacteria. It is a member of the oxazolidinone class of antibiotics and was first discovered in the 1990s. Linezolid has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other antibiotic-resistant bacterial strains.

Applications De Recherche Scientifique

- The trifluoromethyl group in this compound plays a crucial role in drug discovery. Researchers explore its potential as a pharmacophore, aiming to enhance drug efficacy, metabolic stability, and binding affinity. By incorporating this moiety into drug candidates, scientists can modulate their interactions with biological targets .

- The oxazolidinone scaffold, combined with the fluorophenyl and methylsulfonyl substituents, offers a promising platform for developing novel antibacterial agents. Researchers investigate its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Understanding the structure-activity relationship (SAR) guides the design of potent antibiotics .

- The compound’s unique structure makes it an attractive candidate for agrochemical applications. Researchers explore its potential as a herbicide, fungicide, or insecticide. By modifying the substituents, they aim to develop environmentally friendly and effective crop protection agents .

- The trifluoromethyl group influences the physicochemical properties of materials. Scientists investigate its impact on polymers, catalysts, and functional materials. By incorporating this motif, they enhance properties such as hydrophobicity, thermal stability, and electronic behavior .

- The trifluoromethyl group participates in radical reactions, leading to diverse synthetic applications. Researchers explore its role in carbon-centered radical intermediates, enabling the synthesis of complex molecules. This field contributes to the development of efficient synthetic methodologies .

- Computational methods, including quantum mechanics and molecular dynamics simulations, help elucidate the compound’s behavior. Quantitative structure-activity relationship (QSAR) studies provide insights into its biological activity, aiding in rational drug design and optimization .

Pharmaceutical Research

Antibacterial Agents

Agrochemicals

Materials Science

Radical Chemistry

Computational Chemistry and QSAR Studies

Propriétés

IUPAC Name |

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O5S/c1-27(24,25)16-5-3-2-4-15(16)17(22)20-10-14-11-21(18(23)26-14)13-8-6-12(19)7-9-13/h2-9,14H,10-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPCAJUSSTVLQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(methylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2642777.png)

![1-[(furan-2-yl)methyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2642783.png)

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2642784.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)

![N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B2642787.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B2642789.png)

![N-(2-ethoxyphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2642790.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-phenylbutanamide](/img/structure/B2642792.png)